

# Spectroscopic Analysis of Disperse Orange 30: A Technical Guide

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## Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552608

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This technical guide provides an in-depth overview of the spectroscopic analysis of **Disperse Orange 30**, a monoazo dye utilized in the textile industry.<sup>[1]</sup> The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. This document outlines the core principles, experimental methodologies, and data interpretation for the characterization of this compound.

## Chemical and Physical Properties of Disperse Orange 30

**Disperse Orange 30** is a synthetic dye with the chemical formula  $C_{19}H_{17}Cl_2N_5O_4$  and a molecular weight of 450.27 g/mol.<sup>[2][3][4]</sup> It is classified as a disperse dye, meaning it is sparingly soluble in water and is primarily used for dyeing hydrophobic fibers such as polyester.<sup>[5]</sup> The molecule's structure, characterized by an azo group ( $-N=N-$ ) linking aromatic rings, is responsible for its orange color.<sup>[2][6]</sup>

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the UV-Vis and FTIR analysis of **Disperse Orange 30**.

Table 1: UV-Vis Spectroscopic Data for **Disperse Orange 30**

Parameter	Value	Reference Solvent
$\lambda_{\text{max}}$ (Maximum Absorbance Wavelength)	~425 - 450 nm	Varies (e.g., Methanol, Ethanol)
Note: The exact $\lambda_{\text{max}}$ can vary slightly depending on the solvent used due to solvatochromic effects. <sup>[1][4]</sup>		

Table 2: Key FTIR Peak Assignments for **Disperse Orange 30**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400 - 3300	N-H	Stretching (Amine)
~1630 - 1600	N=N	Stretching (Azo group)
~1600 - 1450	C=C	Aromatic Ring Stretching
~1550 - 1475	N-O	Stretching (Nitro group)
~1350 - 1250	C-N	Stretching (Aromatic Amine)
~800 - 600	C-Cl	Stretching (Aryl Halide)
Note: These are expected peak ranges. The exact peak positions can be influenced by the molecular environment.		

## Experimental Protocols

### UV-Vis Spectroscopy

Objective: To determine the maximum absorbance wavelength ( $\lambda_{\text{max}}$ ) of **Disperse Orange 30** and to quantify its concentration in a solution using a calibration curve.

Materials:

- **Disperse Orange 30**

- Spectrophotometric grade solvent (e.g., methanol or ethanol)
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Disperse Orange 30** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.<sup>[7]</sup>
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 600 nm.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This is to zero the absorbance of the solvent and the cuvette.<sup>[8][9]</sup>
- Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.<sup>[8]</sup>
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Record the absorbance value at this wavelength for each standard solution.
- Calibration Curve: Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus the concentration of the standard solutions. This will generate a calibration curve.

## FTIR Spectroscopy

Objective: To identify the key functional groups present in the **Disperse Orange 30** molecule.

Materials:

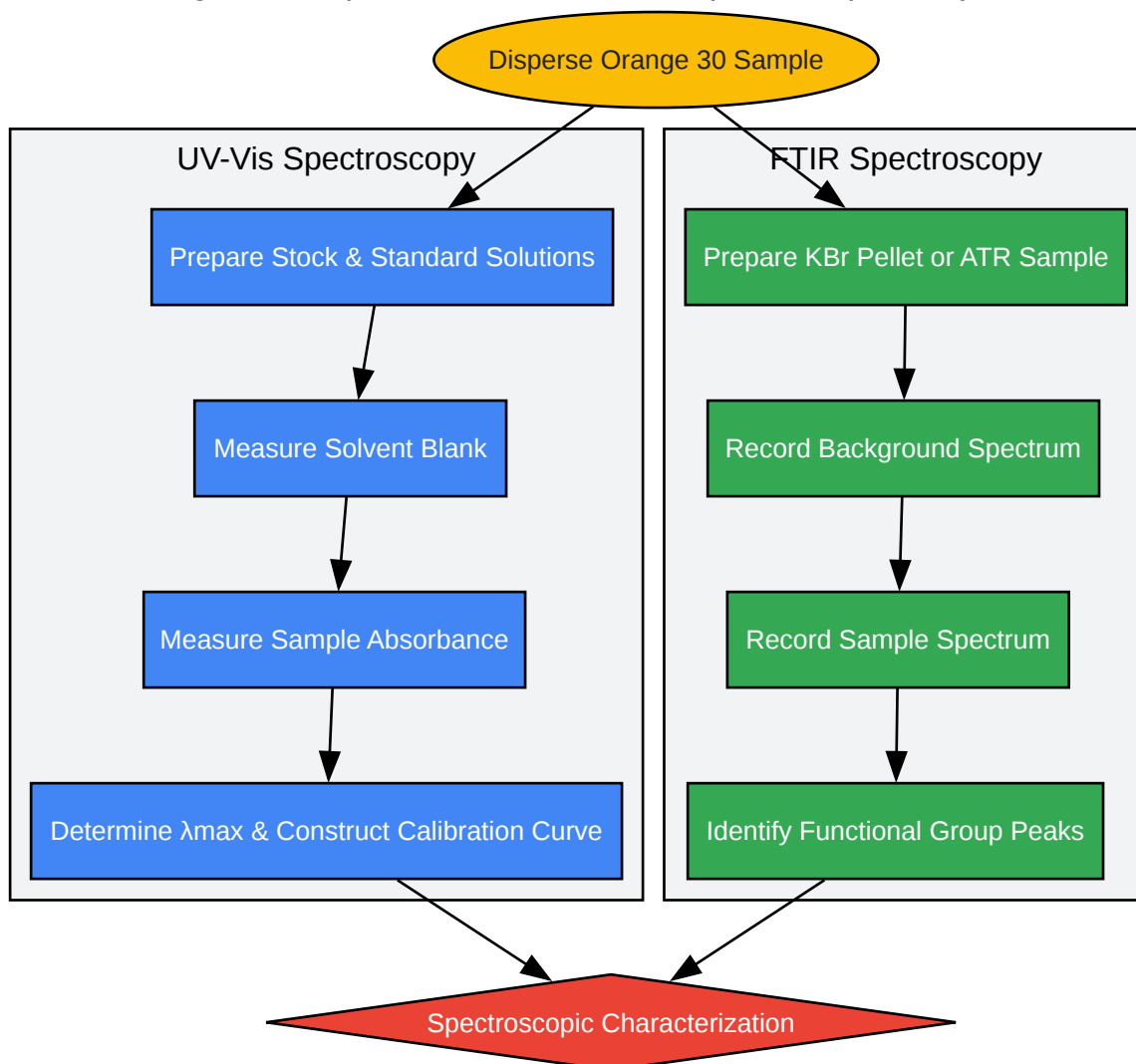
- **Disperse Orange 30**
- Potassium bromide (KBr), spectroscopic grade
- FTIR Spectrometer with a sample holder (e.g., for KBr pellets) or an Attenuated Total Reflectance (ATR) accessory
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- **Sample Preparation:** Dry the **Disperse Orange 30** sample and the KBr to remove any moisture.
- **Grinding:** Weigh a small amount of the dye (approximately 1-2 mg) and mix it with about 100-200 mg of KBr. Grind the mixture thoroughly in a mortar and pestle until a fine, homogeneous powder is obtained.[\[10\]](#)
- **Pellet Formation:** Place a small amount of the powdered mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for atmospheric CO<sub>2</sub> and water vapor.[\[11\]](#)
- **Sample Spectrum:** Place the KBr pellet containing the sample in the holder and record the FTIR spectrum. The typical range is from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.[\[12\]](#)
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on their wavenumber.

## Visualizations

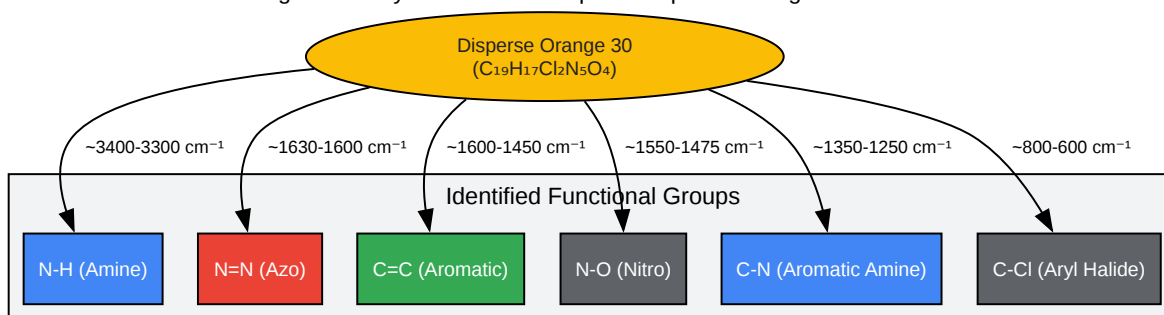
Diagram 1: Experimental Workflow for Spectroscopic Analysis



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Diagram 1: Experimental Workflow for Spectroscopic Analysis

Diagram 2: Key Functional Groups of Disperse Orange 30 via FTIR



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Diagram 2: Key Functional Groups of **Disperse Orange 30** via FTIR

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